1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product yields and reduced reaction times. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dichlorophenyl)methyl]-4-methylpiperazine
- 1-[(2,6-Dichlorophenyl)methyl]-4-ethylpiperazine
- 1-[(2,6-Dichlorophenyl)methyl]-4-phenylpiperazine
Uniqueness
1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine is unique due to the specific positioning of the dichlorophenyl group and the methyl substitution on the piperazine ring. This structural configuration may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFRTXIUZMRYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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